Ask1-IN-2 -

Ask1-IN-2

Catalog Number: EVT-8276892
CAS Number:
Molecular Formula: C19H17FN6O
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ask1-IN-2 is classified as a small molecule inhibitor. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against apoptosis signal-regulating kinase 1. The compound has been studied in various preclinical settings to evaluate its therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ask1-IN-2 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo multiple reactions to form the core structure of Ask1-IN-2.
  2. Reactions: Common synthetic methods include:
    • Coupling Reactions: Used to form amide bonds between different molecular fragments.
    • Cyclization: To create the bicyclic structure characteristic of many kinase inhibitors.
    • Purification: Techniques such as high-performance liquid chromatography are employed to isolate the final product with high purity.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and selectivity during synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ask1-IN-2 can be represented by its chemical formula and structural diagrams. The compound typically features a bicyclic core that interacts specifically with the active site of apoptosis signal-regulating kinase 1.

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on the specific structure).
  • Key Structural Features:
    • A central bicyclic ring system.
    • Functional groups that enhance binding affinity to the target enzyme.

Crystallographic data may be available through databases such as the Protein Data Bank, providing insights into the binding interactions at an atomic level.

Chemical Reactions Analysis

Reactions and Technical Details

Ask1-IN-2 undergoes specific chemical reactions relevant to its function as an inhibitor:

  1. Enzyme Inhibition: The primary reaction involves binding to apoptosis signal-regulating kinase 1, inhibiting its activity.
  2. Binding Affinity Studies: Techniques like surface plasmon resonance or enzyme-linked immunosorbent assays can quantify the binding interactions between Ask1-IN-2 and its target.

These reactions are critical for understanding how Ask1-IN-2 modulates cellular signaling pathways.

Mechanism of Action

Process and Data

The mechanism of action for Ask1-IN-2 involves:

  1. Inhibition of ASK1 Activation: By binding to apoptosis signal-regulating kinase 1, Ask1-IN-2 prevents its activation by upstream signals such as oxidative stress or inflammatory cytokines.
  2. Downstream Effects: This inhibition leads to reduced activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinases, ultimately affecting pathways involved in cell survival and apoptosis.

Data supporting these mechanisms can be derived from biochemical assays demonstrating reduced phosphorylation levels of downstream targets in the presence of Ask1-IN-2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ask1-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous solutions may vary based on pH.
  • Stability: Stability studies under various conditions (temperature, light exposure) are essential for determining shelf life and storage conditions.
  • Melting Point: Characteristic melting point data may indicate purity and crystallinity.

These properties are vital for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Ask1-IN-2 has potential applications in various scientific fields:

  • Cancer Research: Its ability to inhibit apoptosis signal-regulating kinase 1 makes it a candidate for studies aimed at understanding tumorigenesis and therapeutic resistance.
  • Neurodegenerative Disease Models: Investigating its effects on neuronal survival under stress conditions could provide insights into diseases like Alzheimer's or Parkinson's.
  • Inflammatory Disorders: Given its role in modulating inflammatory responses, Ask1-IN-2 may serve as a therapeutic agent in conditions characterized by chronic inflammation.
Introduction to Apoptosis Signal-regulating Kinase 1 Signaling Pathways and Therapeutic Targeting

Role of Apoptosis Signal-regulating Kinase 1 in Stress and Inflammatory Responses

Apoptosis Signal-regulating Kinase 1 (ASK1), also designated Mitogen-Activated Protein Kinase Kinase Kinase 5, functions as a central stress-sensing hub within cellular signaling networks. This serine/threonine kinase becomes activated in response to diverse stressors, including reactive oxygen species, endoplasmic reticulum stress, calcium overload, and inflammatory cytokines such as tumor necrosis factor-alpha [4] [10]. Under physiological conditions, Apoptosis Signal-regulating Kinase 1 exists in an autoinhibited oligomeric complex bound to regulatory proteins, including thioredoxin, glutaredoxin, and 14-3-3 scaffolding proteins. During oxidative stress, thioredoxin dissociation triggers a conformational reorganization that enables tumor necrosis factor receptor-associated factor 2/tumor necrosis factor receptor-associated factor 6 recruitment, culminating in Apoptosis Signal-regulating Kinase 1 autophosphorylation at Thr838 (human; Thr845 in mice) within the activation loop [3] [10].

Activated Apoptosis Signal-regulating Kinase 1 initiates downstream phosphorylation cascades through Mitogen-Activated Protein Kinase Kinase 4/Mitogen-Activated Protein Kinase Kinase 7 and Mitogen-Activated Protein Kinase Kinase 3/Mitogen-Activated Protein Kinase Kinase 6, leading to sustained c-Jun N-terminal kinase and p38 Mitogen-Activated Protein Kinase activation [4] [9]. These pathways transcriptionally regulate pro-inflammatory mediators (e.g., interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha) and drive programmed cell death through mitochondrial membrane potential loss, cytochrome c release, and caspase activation [3] [9]. Experimental evidence demonstrates that Apoptosis Signal-regulating Kinase 1 deficiency or inhibition significantly attenuates stress-induced c-Jun N-terminal kinase/p38 hyperactivation, cytokine production, and cytotoxicity across renal, hepatic, and neuronal cell types [6] [9].

Table 1: Diseases Associated with Apoptosis Signal-regulating Kinase 1 Pathway Dysregulation

Disease CategorySpecific PathologiesKey Molecular Mechanisms
Neurodegenerative DisordersAlzheimer Disease, Parkinson Disease, Amyotrophic Lateral SclerosisAmyloid-beta-induced Apoptosis Signal-regulating Kinase 1 activation; Dopaminergic neuron apoptosis; Neuroinflammation
Metabolic DiseasesDiabetic Kidney Disease, Nonalcoholic SteatohepatitisHyperglycemia-induced oxidative stress; Lipotoxicity; Renal fibrosis; Hepatic stellate cell activation
Cardiovascular ConditionsCardiac Hypertrophy, Heart FailureAngiotensin II-mediated reactive oxygen species generation; Cardiomyocyte apoptosis; Interstitial fibrosis
Inflammatory DisordersRheumatoid Arthritis, Multiple SclerosisSynovial inflammation; Astrocyte-mediated chemokine production; Blood-brain barrier disruption
Oncological ProcessesSkin Tumorigenesis, Gastric CancerContext-dependent pro-tumorigenic inflammation or tumor-suppressive apoptosis [3] [4] [6]

The structural architecture of Apoptosis Signal-regulating Kinase 1 reveals critical regulatory domains that govern its activation. The N-terminal thioredoxin-binding domain (residues 46-277) adopts a thioredoxin-like fold with conformational plasticity that facilitates redox-sensitive thioredoxin binding [10]. Within this domain, Cys250 is essential for thioredoxin interaction, while post-translational modifications (e.g., phosphorylation at Ser83/Ser174; arginine methylation) further modulate Apoptosis Signal-regulating Kinase 1 activity [10]. The central regulatory region and C-terminal kinase domain (residues 940-1212) contain the catalytic site, where Thr838 phosphorylation induces a conformational shift to the active state [10]. This multi-domain organization provides several targetable interfaces for pharmacological intervention.

Rationale for Apoptosis Signal-regulating Kinase 1 Inhibition in Chronic Inflammatory and Degenerative Diseases

Therapeutic targeting of Apoptosis Signal-regulating Kinase 1 represents a strategically advantageous approach for modulating dysregulated stress responses in chronic diseases, offering distinct pharmacological benefits over direct c-Jun N-terminal kinase or p38 inhibitors. Unlike terminal Mitogen-Activated Protein Kinases that participate in both physiological signaling and pathological cascades, Apoptosis Signal-regulating Kinase 1 activation occurs predominantly under sustained stress conditions [4]. Consequently, Apoptosis Signal-regulating Kinase 1 inhibition selectively attenuates pathological c-Jun N-terminal kinase/p38 signaling while preserving homeostatic Mitogen-Activated Protein Kinase functions. This mechanistic specificity translates to reduced toxicity risks, as evidenced by the viability and absence of major developmental abnormalities in Apoptosis Signal-regulating Kinase 1-deficient murine models [4].

In diabetic kidney disease, hyperglycemia-induced mitochondrial reactive oxygen species generation activates Apoptosis Signal-regulating Kinase 1, driving renal inflammation, podocyte apoptosis, and tubulointerstitial fibrosis through p38-mediated transforming growth factor-beta signaling and collagen deposition [4] [6]. Preclinical studies demonstrate that pharmacological Apoptosis Signal-regulating Kinase 1 inhibition (e.g., with GS-444217) reduces albuminuria, glomerulosclerosis, and extracellular matrix accumulation in murine models, preserving glomerular filtration rate [4]. Similarly, in neurodegenerative pathologies including Alzheimer Disease and Parkinson Disease, Apoptosis Signal-regulating Kinase 1 integrates amyloid-beta toxicity and alpha-synuclein aggregation signals into neuronal c-Jun N-terminal kinase activation, promoting synaptic loss and dopaminergic neuron death [3] [4]. Genetic Apoptosis Signal-regulating Kinase 1 ablation protects against neurodegeneration in vivo, establishing proof-of-concept for targeted inhibition [4].

Properties

Product Name

Ask1-IN-2

IUPAC Name

6-fluoro-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C19H17FN6O

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C19H17FN6O/c1-11(2)26-10-21-25-18(26)14-4-3-5-17(23-14)24-19(27)16-8-12-6-7-13(20)9-15(12)22-16/h3-11,22H,1-2H3,(H,23,24,27)

InChI Key

LYUQNMNUBOUCBX-UHFFFAOYSA-N

SMILES

CC(C)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)F

Canonical SMILES

CC(C)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.